molecular formula C6H6AsNO5 B135203 Nitarsone CAS No. 98-72-6

Nitarsone

Cat. No. B135203
CAS RN: 98-72-6
M. Wt: 247.04 g/mol
InChI Key: FUUFQLXAIUOWML-UHFFFAOYSA-N
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Description

Nitarsone is an organoarsenic compound that has been used as a poultry drug, particularly in the treatment and prevention of turkey histomoniasis disease. It is known for its lower toxicity compared to inorganic arsenic sources, which is attributed to the stability conferred by a partial double C–As bond in its structure. This stability prevents nitarsone from converting to more toxic mineral-like arsenic forms under physiological conditions .

Synthesis Analysis

The synthesis of nitarsone is not directly detailed in the provided papers. However, nitrosonium cation (NO+), which is structurally related to nitarsone, can be synthesized through the reaction of NOCl and SnCl4 in CH2Cl2, resulting in nitrosonium hexachlorostannate (NO)2[SnCl6]. This compound has been used in the synthesis of isoxazolines by reacting with arylcyclopropanes .

Molecular Structure Analysis

Nitarsone crystallizes in the monoclinic space group P21/n, with unit cell parameters indicating the presence of four molecules per unit cell that form infinite chains of dimers through hydrogen bonding. The crystal structure reveals a partial double bond between carbon and arsenic (C–As), measuring 1.866(5) Å, which is key to its stability and lower toxicity .

Chemical Reactions Analysis

While the specific chemical reactions involving nitarsone are not described in the provided papers, related compounds such as nitrones and nitrosonium cations participate in various chemical reactions. Nitrones are versatile reagents used in the synthesis of heterocyclic compounds through reactions such as [3+3]-cycloadditions, internal redox cyclizations, electrocyclizations, and metal-catalyzed cyclizations . The nitrosonium cation is involved in the synthesis of heterocyclic compounds and has nitrosating activity in reactions with arylcyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitarsone are not extensively discussed in the provided papers. However, the crystal structure analysis provides insight into its solid-state properties, such as the arrangement of molecules in the crystal lattice and the nature of hydrogen bonding . The stability of nitarsone under physiological conditions suggests that its chemical properties prevent its conversion to more toxic arsenic forms .

Relevant Case Studies

A significant case study involving nitarsone is its impact on arsenic species in turkey meat and the associated exposure and risk assessment. Before its withdrawal from the U.S. market in 2015, nitarsone use in poultry led to increased levels of inorganic arsenic (iAs) and methylarsonate (MA) in turkey meat. The study estimated that the use of nitarsone could result in additional cases of bladder or lung cancer among consumers, supporting the decision to remove nitarsone from the market .

Scientific Research Applications

Nitarsone in Poultry Health Research

Recent studies highlight Nitarsone's significance in poultry health, particularly in addressing histomonosis, a disease primarily detrimental to turkeys and caused by Histomonas meleagridis. Traditionally, Nitarsone was utilized for its therapeutic properties against this parasite, which often results in high mortality rates within turkey flocks. The removal of Nitarsone from the market has posed significant challenges for the poultry industry, lacking approved alternatives for prophylaxis, therapeutics, or vaccines against histomonosis. This has led to increased research into phytogenic compounds and the potential for vaccine development as alternative strategies to combat the disease. Notable advancements include demonstrating safety and efficacy in experimental vaccine trials, though further research is needed to refine these approaches (Beer et al., 2022).

Future Directions

Nitarsone was withdrawn from the U.S. market in 2015, but its use in other countries may continue . The results of a study support the U.S. Food and Drug Administration’s removal of nitarsone from the U.S. market and further support its removal from the global marketplace .

properties

IUPAC Name

(4-nitrophenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUFQLXAIUOWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6AsNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60348-34-7 (di-hydrochloride salt)
Record name Nitarsone [USAN:INN]
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DSSTOX Substance ID

DTXSID9045007
Record name Nitarsone
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Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitarsone
Source Human Metabolome Database (HMDB)
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Product Name

Nitarsone

CAS RN

98-72-6
Record name Nitarsone
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Record name Nitarsone [USAN:INN]
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Record name Nitarsone
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Record name Nitarsone
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Record name NITARSONE
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Record name Nitarsone
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Melting Point

298 - 300 °C
Record name Nitarsone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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